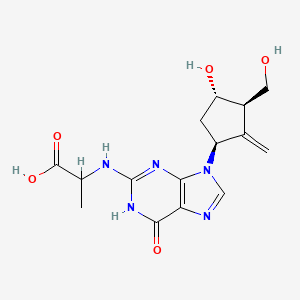![molecular formula C14H12ClNO4S B13850938 Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)
Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate typically involves the reaction of 4-methoxy-2-aminobenzoic acid with 5-chloro-2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group on the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure but with an acetamido group instead of the thienyl group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another similar compound with slight variations in the substituents.
Uniqueness
Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Formule moléculaire |
C14H12ClNO4S |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methoxybenzoate |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-8-3-4-9(14(18)20-2)10(7-8)16-13(17)11-5-6-12(15)21-11/h3-7H,1-2H3,(H,16,17) |
Clé InChI |
ZERVSQRRGSRYNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


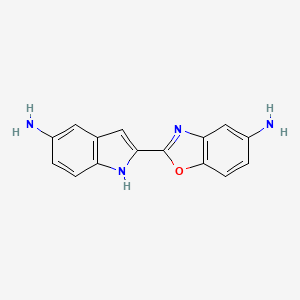
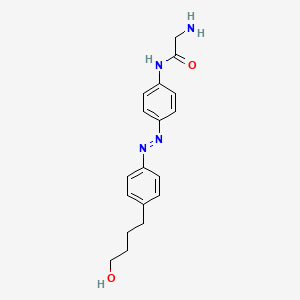
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)
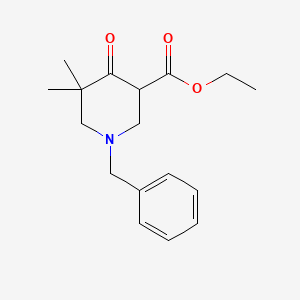
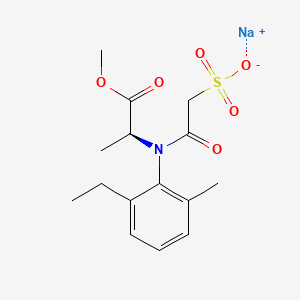
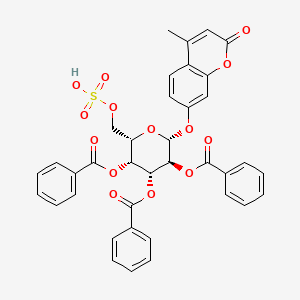
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
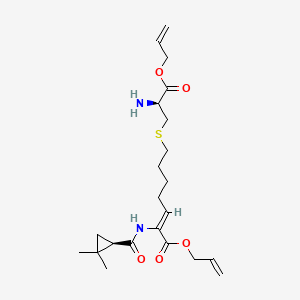
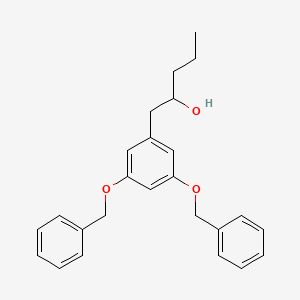
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
